

Comprehensive ADME Profile and Clinical Pharmacokinetics of Itacitinib

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Compound Focus: Itacitinib

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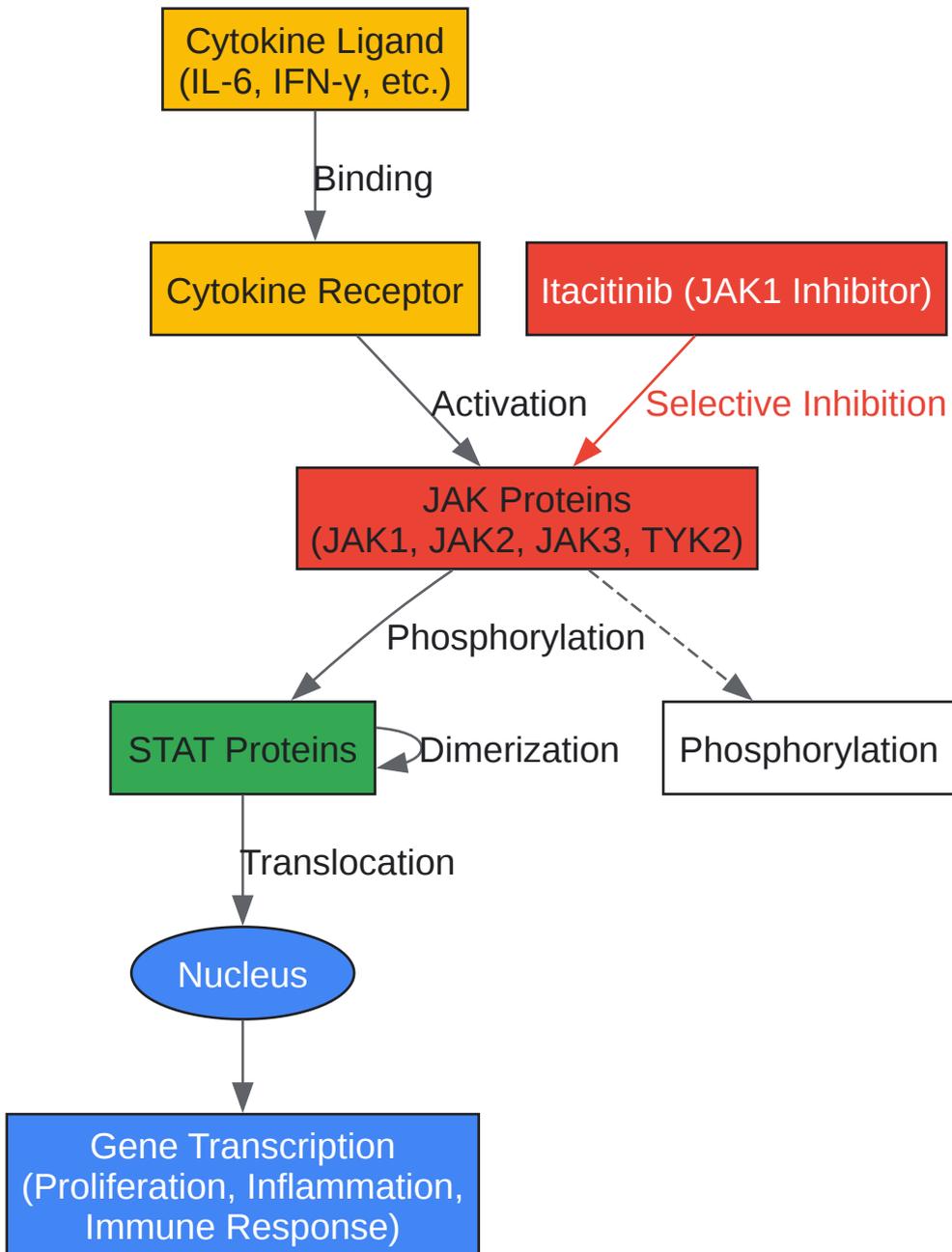
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Introduction and Drug Overview

Itacitinib (INCB039110) is a selective **Janus kinase 1 (JAK1) inhibitor** currently in development for various immunological and oncological indications, most notably for the treatment of acute and chronic graft-versus-host disease (GVHD) [1]. As a small molecule therapeutic, **itacitinib** targets the JAK-STAT signaling pathway, which functions as a central communication node for over 50 cytokines and plays a pivotal role in immune regulation, hematopoiesis, and inflammation [2]. The JAK-STAT pathway has been implicated in numerous disease states, including autoimmune conditions, hematological disorders, and certain cancers [3] [2]. **Itacitinib** is administered orally as a sustained-release (SR) tablet formulation, which allows for once-daily dosing with improved pharmacokinetic properties including a longer half-life and reduced peak-to-trough ratio compared to immediate-release formulations [4]. This comprehensive technical review examines the absorption, distribution, metabolism, and excretion properties of **itacitinib**, along with clinical pharmacokinetics and pharmacologically-based dosing recommendations.

JAK-STAT Signaling Pathway and Itacitinib Mechanism of Action

The diagram below illustrates the JAK-STAT signaling pathway and **itacitinib**'s specific mechanism of action at the molecular level.



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Figure 1: JAK-STAT Signaling Pathway and **Itacitinib** Mechanism of Action. **Itacitinib** selectively inhibits JAK1, preventing phosphorylation and subsequent activation of STAT proteins, thereby modulating downstream gene transcription involved in inflammation and immune responses.

Comprehensive ADME Properties

Absorption

Itacitinib is administered orally as a sustained-release tablet formulation, which was specifically designed to provide once-daily dosing convenience with improved pharmacokinetic parameters compared to immediate-release formulations [4]. The absorption profile of **itacitinib** is characterized by a complex, dose-dependent nonlinear absorption process with dual first-order absorption pathways and lag times [5].

Key Absorption Parameters:

- **Administration:** **Itacitinib** is administered orally without regard to food, as studies have shown that food intake does not significantly affect its absorption profile [4].
- **Absorption Kinetics:** Population pharmacokinetic analyses have identified that **itacitinib** follows a dual first-order absorption model with two distinct absorption pathways, each with their own lag times [5].
- **Formulation Advantages:** The sustained-release formulation provides a longer half-life and reduced peak-to-trough ratio compared to immediate-release formulations, supporting once-daily dosing while maintaining stable therapeutic concentrations [4].

Distribution

Once absorbed, **itacitinib** demonstrates a distribution profile consistent with many small molecule kinase inhibitors, characterized by extensive tissue distribution and moderate plasma protein binding.

Distribution Characteristics:

- **Structural Model:** Population pharmacokinetic analyses indicate that **itacitinib** follows a two-compartment model with first-order elimination [5] [1].
- **Protein Binding:** Plasma protein binding is moderate, with an average unbound fraction of 25.6% in healthy participants [6]. This protein binding profile remains consistent across special populations, including those with hepatic impairment, where the unbound fraction shows minimal changes (25.7% in moderate hepatic impairment and 31.5% in severe hepatic impairment) [6].

Metabolism

Itacitinib undergoes extensive hepatic metabolism, which represents the primary elimination pathway for the drug.

Table 1: **Itacitinib** Metabolism Profile

Metabolic Characteristic	Details	Clinical Implications
Primary Metabolic Pathway	Hepatic metabolism via cytochrome P450 system [4]	Significant drug-drug interactions with CYP3A modulators
Specific CYP Isoenzyme	CYP3A4 (primary) [4] [1]	Contraindicated with strong CYP3A inducers; requires dose adjustment with strong inhibitors
Effect of Strong CYP3A Inhibition	42-39% decrease in clearance [5] [1]	Dose reductions recommended: 300 mg → 200 mg; 400 mg → 300 mg; 600 mg → 400 mg
Effect of Strong CYP3A Induction	Approximately 80% decrease in exposure [4]	Concomitant use not recommended

Excretion

Unlike many pharmaceutical agents, renal elimination plays a minimal role in the clearance of **itacitinib**, which has significant implications for dosing in patients with renal impairment.

Excretion Pathways:

- **Renal Excretion:** Only approximately 8.4% of an administered **itacitinib** dose is eliminated unchanged in the urine [4]. This minimal renal excretion suggests that renal impairment is unlikely to significantly impact **itacitinib** pharmacokinetics.
- **Fecal Excretion:** While not quantitatively detailed in the available literature, based on the minimal renal excretion and extensive hepatic metabolism, the majority of **itacitinib** and its metabolites are likely excreted in the feces via biliary elimination.
- **Dialyzability:** **Itacitinib** is not significantly removed by hemodialysis, with studies showing similar exposure profiles in patients with end-stage renal disease regardless of whether dosing occurred before or after hemodialysis sessions [4].

Clinical Pharmacokinetics in Special Populations

Renal Impairment

Table 2: The Effect of Renal Impairment on **Itacitinib** Pharmacokinetics

Renal Function Group	C _{max} Ratio vs. Normal (90% CI)	AUC _{0-∞} Ratio vs. Normal (90% CI)	Dosing Recommendation
Normal Renal Function (eGFR ≥90 mL/min/1.73 m ²)	Reference [4]	Reference [4]	Standard dosing
Severe Renal Impairment (eGFR <30 mL/min/1.73 m ² , not on dialysis)	1.65 (1.13-2.39) [4]	2.23 (1.56-3.18) [4]	No dose adjustment recommended [4]

| **ESRD (Period 1)** (dosed before hemodialysis) | 0.71 (0.49-1.03) [4] | 0.81 (0.57-1.16) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] | | **ESRD (Period 2)** (dosed after hemodialysis) | 0.83 (0.57-1.20) [4] | 0.95 (0.66-1.35) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] |

The geometric mean ratios presented in Table 2 demonstrate that severe renal impairment results in increased **itacitinib** exposure (65% increase in C_{max} and 123% increase in AUC), while end-stage renal disease patients showed similar or slightly reduced exposure compared to those with normal renal function [4]. Despite these variations, the magnitude of exposure changes was not considered clinically relevant based on the overall risk-benefit profile of **itacitinib**, and no dose adjustments are recommended for any degree of renal impairment [4].

Hepatic Impairment

Hepatic impairment has a more substantial effect on **itacitinib** pharmacokinetics, consistent with its extensive hepatic metabolism.

Table 3: The Effect of Hepatic Impairment on **Itacitinib** Pharmacokinetics

Hepatic Function Group	C _{max} Ratio vs. Normal (90% CI)	AUC _{0-∞} Ratio vs. Normal (90% CI)	Clinical Implications
Normal Hepatic Function	Reference [6]	Reference [6]	Standard dosing

| **Moderate Hepatic Impairment** (Child-Pugh B) | 1.95 (1.14-3.35) [6] | 2.51 (1.54-4.08) [6] | ~2.5-fold increase in total exposure; final dosing recommendations pending phase III data | | **Severe Hepatic Impairment** (Child-Pugh C) | 3.48 (1.94-6.23) [6] | 4.08 (2.41-6.89) [6] | ~4-fold increase in total exposure; dose reduction likely required |

The substantial increase in **itacitinib** exposure observed in patients with hepatic impairment reflects the critical role of hepatic metabolism in the drug's elimination [6]. Unlike renal impairment, hepatic dysfunction significantly affects **itacitinib** clearance, necessitating careful consideration of dosing in this population.

Other Covariate Effects

Population pharmacokinetic analyses have identified several additional factors that influence **itacitinib** disposition:

- **Patient Population:** Individuals with acute GVHD demonstrated 38% lower clearance compared to healthy volunteers [1]. This population effect was also observed on apparent intercompartmental clearance and lag time of the secondary absorption compartment [5].
- **Drug-Drug Interactions:** Coadministration with strong CYP3A inhibitors decreases **itacitinib** clearance by 39-42% [5] [1], while strong CYP3A inducers decrease exposure by approximately 80% [4].
- **Demographic Factors:** Age, body weight, sex, race, ethnicity, and mild hepatic impairment did not demonstrate clinically relevant effects on **itacitinib** exposure and do not require dose adjustments [1].

Experimental Methodologies in **Itacitinib** PK Studies

Study Design Approaches

Renal Impairment Study Design: The effect of renal impairment on **itacitinib** pharmacokinetics was evaluated using a single-dose, open-label, parallel-group study design [4]. Participants were classified into renal function groups based on estimated glomerular filtration rate (eGFR) calculated using the Modification of Diet in Renal Disease equation. The study included participants with normal renal function (eGFR ≥ 90 mL/min/1.73 m²; n=10), severe renal impairment (eGFR < 30 mL/min/1.73 m², not on dialysis; n=8), and end-stage renal disease (eGFR < 30 mL/min/1.73 m², on hemodialysis; n=8) [4]. In the ESRD group, participants received **itacitinib** in two treatment periods: once 4 hours before hemodialysis and once 1 hour after hemodialysis completion to assess dialyzability [4].

Hepatic Impairment Study Design: The hepatic impairment study followed an open-label, parallel-group design where participants with moderate hepatic impairment (Child-Pugh B, n=8), severe hepatic impairment (Child-Pugh C, n=6), and normal hepatic function (n=8) received a single 300-mg dose of **itacitinib** after an overnight fast [6]. Blood samples were collected serially through 96 hours after dosing, with an additional sample at 4 hours post-dose for protein binding determination [6].

Bioanalytical Methods

Itacitinib concentrations in biological matrices were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [4]:

- **Plasma Assay:** A validated LC-MS/MS method with a linear range of 5 to 5000 nmol/L was used for plasma samples. Interassay precision for this assay ranged from 1.7% to 3.5% (CV%), with interassay accuracy ranging from -3.3% to 1.6% [4].
- **Urine Assay:** Urine samples were analyzed using a validated LC-MS/MS method with a linear range of 0.025 to 25 μ mol/L. Interassay precision ranged from 1.6% to 4.6% (CV%), with interassay accuracy ranging from -0.9% to -0.4% [4].
- **Dialysate Assay:** Dialysate samples were analyzed using a modified plasma method with a lower linear range of 0.3 to 300 nmol/L after matrix matching of dialysate samples to plasma [4].

Pharmacokinetic Analysis

Population pharmacokinetic modeling was conducted using nonlinear mixed-effects modeling approaches [5] [1]. The structural model that best described **itacitinib** pharmacokinetics was a two-compartment model with first-order elimination and dose-dependent nonlinear absorption with dual first-order absorption pathways with lag times [5]. The final dataset included 3686 pharmacokinetic samples from 321 participants, providing robust parameter estimates [1].

Clinical Implications and Therapeutic Applications

Dosing Recommendations

Based on available pharmacokinetic data, the following evidence-based dosing recommendations can be made:

- **Standard Dosing:** **Itacitinib** is typically administered at doses ranging from 300 mg to 600 mg once daily [5].
- **Renal Impairment:** No dose adjustment is necessary for any degree of renal impairment, including end-stage renal disease requiring hemodialysis [4]. **Itacitinib** can be administered without regard to the timing of hemodialysis sessions.
- **Hepatic Impairment:** Patients with moderate or severe hepatic impairment experience significantly increased exposure. While formal dosing recommendations are pending completion of phase III trials, dose reduction should be considered in these populations [6].
- **Drug-Drug Interactions:** Dose reductions are recommended when coadministering with strong CYP3A inhibitors: 300 mg once daily should be reduced to 200 mg once daily; 400 mg once daily to 300 mg once daily; and 600 mg once daily to 400 mg once daily [5]. Concomitant use with strong CYP3A inducers should be avoided due to significantly reduced exposure [4].

Emerging Therapeutic Applications

While **itacitinib** was initially developed for GVHD, recent research has explored expanded clinical applications:

- **Cytokine Release Syndrome Prophylaxis:** Preclinical data suggests **itacitinib** may prevent cytokine release syndrome associated with chimeric antigen receptor T-cell therapy without compromising antitumor efficacy [7]. A phase II clinical trial has been initiated based on these findings (NCT04071366) [7].

- **Hepatocellular Carcinoma:** A phase Ib trial is evaluating **itacitinib** as a second-line treatment for advanced or metastatic hepatocellular carcinoma, based on the role of JAK-STAT pathway activation in HCC pathophysiology and immunotherapy resistance [8].

Conclusion

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References

1. Population Pharmacokinetic Analysis of Itacitinib, a ... [sciencedirect.com]
2. The JAK/STAT signaling pathway: from bench to clinic [nature.com]
3. Small molecule drug discovery targeting the JAK-STAT ... [sciencedirect.com]
4. The Effect of Renal Impairment on the Pharmacokinetics and ... [pmc.ncbi.nlm.nih.gov]
5. Itacitinib Population Pharmacokinetics and Exposure ... [pubmed.ncbi.nlm.nih.gov]
6. Effect of Hepatic Impairment on the Pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]
7. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces ... [pmc.ncbi.nlm.nih.gov]
8. Safety and efficacy of itacitinib, a selective JAK1 inhibitor ... [pmc.ncbi.nlm.nih.gov]

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